2,4,6-trimethyl-1,3,5-triazinane Trihydrate

Catalog No.
S1540493
CAS No.
58052-80-5
M.F
C6H15N3
M. Wt
129.20 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4,6-trimethyl-1,3,5-triazinane Trihydrate

CAS Number

58052-80-5

Product Name

2,4,6-trimethyl-1,3,5-triazinane Trihydrate

IUPAC Name

2,4,6-trimethyl-1,3,5-triazinane

Molecular Formula

C6H15N3

Molecular Weight

129.20 g/mol

InChI

InChI=1S/C6H15N3/c1-4-7-5(2)9-6(3)8-4/h4-9H,1-3H3

InChI Key

MZSSRMMSFLVKPK-UHFFFAOYSA-N

SMILES

CC1NC(NC(N1)C)C.O.O.O

Canonical SMILES

CC1NC(NC(N1)C)C

Application in Natural Gas Processing

The Specific Scientific Field: This compound is used in the field of Natural Gas Processing .

A Thorough Summary of the Results or Outcomes Obtained: The use of “2,4,6-trimethyl-1,3,5-triazinane Trihydrate” or “Hexahydro-2,4,6-trimethyl-1,3,5-triazine trihydrate” as a scavenger in natural gas processing results in the removal of sulfhydryl compounds. This improves the quality of the natural gas and prevents corrosion and odor problems .

Application in Chiral Stationary Phases

The Specific Scientific Field: This compound is used in the field of Chiral Stationary Phases .

A Comprehensive and Detailed Summary of the Application: “2,4,6-trimethyl-1,3,5-triazinane Trihydrate” or “Hexahydro-2,4,6-trimethyl-1,3,5-triazine trihydrate” is used as a chiral solvating agent for the determination of enantiomeric excess by NMR spectroscopy .

A Thorough Summary of the Results or Outcomes Obtained: The use of “2,4,6-trimethyl-1,3,5-triazinane Trihydrate” or “Hexahydro-2,4,6-trimethyl-1,3,5-triazine trihydrate” as a chiral solvating agent in NMR spectroscopy allows for the determination of enantiomeric excess .

Application in Luminescent Optical Switches

The Specific Scientific Field: This compound is used in the field of Luminescent Optical Switches .

A Comprehensive and Detailed Summary of the Application: “2,4,6-trimethyl-1,3,5-triazinane Trihydrate” or “Hexahydro-2,4,6-trimethyl-1,3,5-triazine trihydrate” is used in the preparation of luminescent optical switches .

A Thorough Summary of the Results or Outcomes Obtained: The use of “2,4,6-trimethyl-1,3,5-triazinane Trihydrate” or “Hexahydro-2,4,6-trimethyl-1,3,5-triazine trihydrate” in the preparation of luminescent optical switches contributes to the functionality of these switches .

Application as a Source of Formyl Anion

The Specific Scientific Field: This compound is used in the field of Organic Synthesis .

A Comprehensive and Detailed Summary of the Application: “2,4,6-trimethyl-1,3,5-triazinane Trihydrate” or “Hexahydro-2,4,6-trimethyl-1,3,5-triazine trihydrate” undergoes deprotonation by butyllithium to give a reagent that serves as a source of the formyl anion .

A Thorough Summary of the Results or Outcomes Obtained: The use of “2,4,6-trimethyl-1,3,5-triazinane Trihydrate” or “Hexahydro-2,4,6-trimethyl-1,3,5-triazine trihydrate” as a source of the formyl anion in organic synthesis provides a useful reagent for various reactions .

Molecular Structure Analysis

2,4,6-trimethyl-1,3,5-triazinane belongs to the class of triazines, which have a six-membered ring structure containing three nitrogen atoms. Each nitrogen atom in the ring of TMTTH likely bonds to a methyl group (CH3) at the designated positions (2, 4, and 6). The trihydrate form indicates three water molecules interact with the triazinane core through hydrogen bonding. However, the specific spatial arrangement and bonding details require further investigation [].


Chemical Reactions Analysis

Data on specific chemical reactions involving TMTTH is scarce. Synthesis pathways or decomposition reactions haven't been documented yet [].

The mechanism of action of TMTTH is unknown due to the lack of research on its biological or chemical activity.

Information regarding safety hazards associated with TMTTH, including flammability, reactivity, and toxicity, is not available in scientific literature [].

XLogP3

0.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

129.126597491 g/mol

Monoisotopic Mass

129.126597491 g/mol

Heavy Atom Count

9

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Acetaldehyde_ammonia_trimer

Dates

Modify: 2023-08-15

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